molecular formula C18H15BrN4 B14965490 5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14965490
M. Wt: 367.2 g/mol
InChI Key: VOCIMWYNVAPIEV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with bromophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are straightforward and efficient, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the one-pot synthesis approach mentioned above could be adapted for larger-scale production. The simplicity and efficiency of the reaction conditions make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, disrupting their function and leading to antiproliferative effects . This mechanism is particularly relevant in the context of its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both bromophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H15BrN4

Molecular Weight

367.2 g/mol

IUPAC Name

5-(4-bromophenyl)-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15BrN4/c1-12-3-2-4-14(9-12)17-10-16(13-5-7-15(19)8-6-13)22-18-20-11-21-23(17)18/h2-11,17H,1H3,(H,20,21,22)

InChI Key

VOCIMWYNVAPIEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Br

Origin of Product

United States

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